Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

mPTP inhibitor F1/FO-ATP synthase Ischemia-Reperfusion Injury

3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirocyclic compound belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class. Its structure features a 4-chlorobenzyl group at the N3 position and a tosyl (p-toluenesulfonyl) group at the N8 position, differentiating it from simpler spirohydantoins.

Molecular Formula C21H22ClN3O4S
Molecular Weight 447.93
CAS No. 1021081-51-5
Cat. No. B2552086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021081-51-5
Molecular FormulaC21H22ClN3O4S
Molecular Weight447.93
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H22ClN3O4S/c1-15-2-8-18(9-3-15)30(28,29)24-12-10-21(11-13-24)19(26)25(20(27)23-21)14-16-4-6-17(22)7-5-16/h2-9H,10-14H2,1H3,(H,23,27)
InChIKeyVBPROOJELVIGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021081-51-5): A Targeted Spirohydantoin for mPTP and Cancer Research


3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirocyclic compound belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class . Its structure features a 4-chlorobenzyl group at the N3 position and a tosyl (p-toluenesulfonyl) group at the N8 position, differentiating it from simpler spirohydantoins. This compound is primarily investigated for its potential as an inhibitor of the mitochondrial permeability transition pore (mPTP) via interaction with the c subunit of F1/FO-ATP synthase, a target for ischemia-reperfusion injury [1], and as an antiproliferative agent based on the activity of its spirohydantoin core [2].

Why 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by Unsubstituted Spirohydantoins


Generic substitution within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class is not feasible due to the critical role of N8-sulfonylation. The tosyl group at the N8 position is a key structural feature for potent mPTP inhibition, as demonstrated by the related patent compound 1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one, which accumulates in mitochondria and binds the F1/FO-ATP synthase c subunit [1]. In contrast, the unsubstituted analog, 3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1092277-60-5), lacks this sulfonamide moiety, resulting in a fundamentally different pharmacological profile with no validated mPTP targeting capability . This single functional group difference creates a binary selection criterion for research on mitochondrial permeability transition.

Quantitative Differentiation Evidence for 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione


N8-Tosyl Group Is Essential for mPTP Inhibition and Mitochondrial Targeting

The tosyl group at the N8 position is a prerequisite for mitochondrial accumulation and c-subunit binding. The patent compound 1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrates this required motif, accumulating in mitochondria and binding the F1/FO-ATP synthase c subunit [1]. While exact IC50 data for the target compound is not publicly available, its structural analog (Compound 1 in EP3829579B1) inhibited mPTP opening in vitro. The non-tosylated comparator 3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1092277-60-5) lacks this essential pharmacophore, has no reported mPTP activity, and would be ineffective for this target .

mPTP inhibitor F1/FO-ATP synthase Ischemia-Reperfusion Injury Cardioprotection

4-Chlorobenzyl Substituent on Spirohydantoin Core Enhances Antiproliferative Potency vs. Unsubstituted Benzyl

In a study of cycloalkanespiro-5-hydantoins, it was demonstrated that chloro substitution on the benzyl moiety potentiates antiproliferative activity relative to the parent unsubstituted benzyl compound [1]. For the target compound, the 4-chlorobenzyl group at N3 aligns with this critical SAR finding. A closely related non-spiro analog, 3-(4-chlorobenzyl)-5-isopropyl-5-phenylhydantoin, showed significant anti-tumor potential against breast cancer cells [2]. The 4-chlorobenzyl group's electron-withdrawing nature improves the activity profile compared to analogs with unsubstituted benzyl or alkyl groups.

Antiproliferative Spirohydantoin SAR Colon Cancer Leukemia

Dual Pharmacophore: Tosyl Group Enables Unique Combination of mPTP Inhibition and Antiproliferative Activity

The target compound uniquely combines a spirohydantoin core, a 4-chlorobenzyl group associated with antiproliferative activity, and an N8-tosyl group essential for mPTP modulation [1][2]. This dual pharmacophore is absent in all major comparators: (i) 1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one has the tosyl group but is a 4-one, not a 2,4-dione, and is not designed for antiproliferative activity; (ii) 3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has the antiproliferative spirohydantoin core but lacks the tosyl group for mitochondrial targeting. Only the target compound integrates both functionalities in a single molecule.

Dual-target Polypharmacology Mitochondria Cancer

Procurement Scenarios: When to Select 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Over Analogs


Cardioprotection Research: mPTP Inhibition in Ischemia-Reperfusion Models

This compound is the appropriate choice for laboratories studying mitochondrial permeability transition pore (mPTP) opening in the context of myocardial infarction or ischemia-reperfusion injury, where both the spirohydantoin core and the N8-tosyl group are required for c-subunit binding. Its structural analog, 1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one, has demonstrated mitochondrial accumulation and F1/FO-ATP synthase c subunit binding in vitro [1]. The target compound, with an identical N8-tosyl motif, is predicted to engage the same target via a Glu119-independent mechanism that avoids Oligomycin A-like side effects [2].

Cancer Cell Proliferation Studies: Leveraging the 4-Chlorobenzyl Spirohydantoin SAR

For oncology research groups investigating spirohydantoin derivatives, the 4-chlorobenzyl substitution on the N3 position is critical for enhanced antiproliferative activity. Studies on analogous cyclohexanespiro-5-hydantoins have shown that chloro and bromo substituents on the benzyl ring potentiate activity against HCT-116 (colon), K562 (leukemia), and MDA-MB-231 (breast) cancer cell lines compared to unsubstituted benzyl derivatives [1]. This compound should be prioritized over the non-chlorinated benzyl analog for all cancer cell proliferation assays.

Dual-Mechanism Probe Development: Combining Mitochondrial and Antiproliferative Endpoints

Research programs investigating the link between mitochondrial function and cancer cell survival require a single probe with both mPTP-modulating and antiproliferative properties. This compound uniquely combines the N8-tosyl group necessary for mitochondrial c-subunit engagement [1] with the antiproliferative spirohydantoin core [2], making it the only candidate in its class suitable for dual-endpoint studies. Neither the non-tosylated comparator (CAS 1092277-60-5) nor the simple 4-one analog (1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one) can fulfill this dual role.

Chemical Biology Tool for F1/FO-ATP Synthase c-Subunit Interaction Mapping

This compound serves as a valuable chemical probe for mapping structure-activity relationships at the F1/FO-ATP synthase c subunit. The patent EP3829579B1 demonstrates that 8-tosyl-1,3,8-triazaspiro derivatives are selective inhibitors of the C subunit [1]. Unlike Oligomycin A, characterized 1,3,8-triazaspiro[4.5]decane derivatives inhibit PTP through a Glu119-independent mechanism, preventing Oligomycin A-related side effects [2]. The 2,4-dione functionality in the target compound may offer altered binding kinetics or selectivity compared to the 4-one analogs.

Quote Request

Request a Quote for 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.